![molecular formula C21H16N4OS B286721 3-(3,5-Dimethylphenyl)-6-(5-phenyl-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286721.png)
3-(3,5-Dimethylphenyl)-6-(5-phenyl-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethylphenyl)-6-(5-phenyl-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound with a triazole and thiadiazole ring system, and it possesses unique properties that make it an attractive candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 3-(3,5-Dimethylphenyl)-6-(5-phenyl-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound exerts its biological effects by interacting with various cellular targets, such as enzymes and receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to possess antitumor activity, by inducing apoptosis in cancer cells. Additionally, it has been found to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3,5-Dimethylphenyl)-6-(5-phenyl-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to form stable complexes with various drugs, which may enhance their efficacy and reduce their toxicity. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 3-(3,5-Dimethylphenyl)-6-(5-phenyl-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some possible areas of investigation include:
1. Further studies on the mechanism of action of the compound, to better understand its biological effects.
2. Investigation of the compound's potential as a drug delivery system, with a focus on improving its solubility in water.
3. Exploration of the compound's potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and microbial infections.
4. Investigation of the compound's potential as a diagnostic tool, for the detection of various biomolecules and disease markers.
In conclusion, this compound is a promising compound with a range of potential applications in various fields of science. Further research is needed to fully understand its biological effects and to explore its potential as a therapeutic agent and drug delivery system.
Synthesemethoden
The synthesis of 3-(3,5-Dimethylphenyl)-6-(5-phenyl-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One of the most commonly used methods involves the reaction of 3,5-dimethylphenyl hydrazine with 5-phenyl-2-furan carboxaldehyde in the presence of thiourea and acetic acid. The resulting product is then treated with 2-chloroacetyl chloride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethylphenyl)-6-(5-phenyl-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of science. It has been found to possess antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential as a drug delivery system, due to its ability to form stable complexes with various drugs.
Eigenschaften
Molekularformel |
C21H16N4OS |
---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
3-(3,5-dimethylphenyl)-6-(5-phenylfuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H16N4OS/c1-13-10-14(2)12-16(11-13)19-22-23-21-25(19)24-20(27-21)18-9-8-17(26-18)15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI-Schlüssel |
LKZJMKNEAIOILW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=CC=C5)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.